1-Keto-7,8-epoxy-vitamin D3
Description
1-Keto-7,8-epoxy-vitamin D3 is an oxidation product of vitamin D3 (cholecalciferol) formed via radical-mediated processes, particularly in lipid-rich environments like whole milk powder. Its structure features a 7,8-epoxide group and a ketone moiety at the C1 position, distinguishing it from native vitamin D3 (C27H44O) . The compound has a molecular formula of C27H42O3 and a molecular weight of 414.62 g/mol (CAS No. 2227309-93-3) . Analytical characterization using high-resolution tandem mass spectrometry (HR-MS/MS) reveals diagnostic fragments such as m/z 397 [M + H–H2O]⁺, 379 [M + H–2H2O]⁺, and 361 [M + H–3H2O]⁺, indicative of sequential water losses from the hydroxylated and epoxidated structure .
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C27H42O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-22,24-25,28H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,24-,25-,26-,27-/m1/s1 |
InChI Key |
QKBUEEYADZFCDP-PWZKJWAFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CC(=O)C4=C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(=O)C4=C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Keto-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of high-resolution mass spectrometry to identify and isolate the compound. The process involves the derivatization of vitamin D3 with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to form this compound . Industrial production methods may involve the use of ultra-high performance liquid chromatography (UHPLC) and other advanced techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
1-Keto-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents. The major products formed from these reactions include 1-hydroxy-7,8-epoxy-vitamin D3 and other oxidized derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its role in enhancing the immune response and its potential antiviral properties.
Medicine: Explored for its potential use in treating vitamin D deficiency and related disorders.
Industry: Utilized in the formulation of vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 1-Keto-7,8-epoxy-vitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This interaction regulates the expression of genes involved in calcium and phosphate homeostasis, immune response, and other biological processes .
Comparison with Similar Compounds
Structural and Analytical Comparisons
1-Keto-7,8-epoxy-vitamin D3 belongs to a family of vitamin D3 oxidation products (VDOPs) with varying functional groups. Key analogs include:
Key Observations :
- Epoxidation vs.
- Fragmentation Patterns : Loss of water dominates MS/MS spectra for epoxy-ketone derivatives, whereas hydroxylated analogs show additional oxygen-related neutral losses.
- Derivatization : PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) enhances detection sensitivity. For this compound, the MRM transition m/z 590 → 298 is unique, differentiating it from 1-hydroxy-7,8-epoxy-vitamin D3 (m/z 592 → 298) .
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